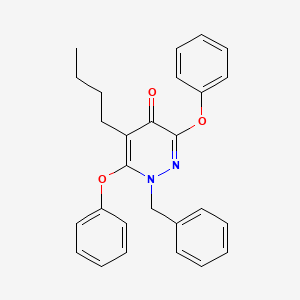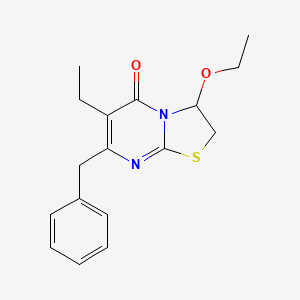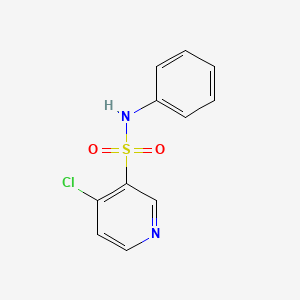![molecular formula C21H19N5O B12926759 N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide CAS No. 920314-81-4](/img/structure/B12926759.png)
N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-aminophenyl)benzamide is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-aminophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Aminomethylation: The indazole core is then subjected to aminomethylation using formaldehyde and a primary amine, such as 2-aminophenylamine, under basic conditions.
Coupling Reaction: The aminomethylated indazole is coupled with benzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-aminophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or indazole moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-aminophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-hydroxyphenyl)benzamide
- 4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-methylphenyl)benzamide
- 4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-chlorophenyl)benzamide
Uniqueness
4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-aminophenyl)benzamide is unique due to its specific substitution pattern and the presence of both indazole and benzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
920314-81-4 |
|---|---|
Molekularformel |
C21H19N5O |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-4-[(1H-indazol-3-ylamino)methyl]benzamide |
InChI |
InChI=1S/C21H19N5O/c22-17-6-2-4-8-19(17)24-21(27)15-11-9-14(10-12-15)13-23-20-16-5-1-3-7-18(16)25-26-20/h1-12H,13,22H2,(H,24,27)(H2,23,25,26) |
InChI-Schlüssel |
VETKJMDGFXRTDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN2)NCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B12926692.png)


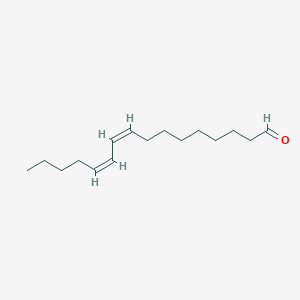

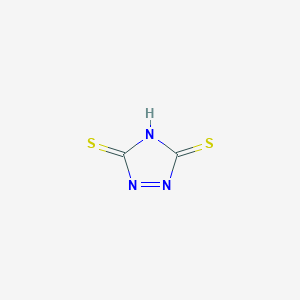
![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)

![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
